2-[5-(3-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid
Description
2-[5-(3-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid is a heterocyclic compound featuring a tetrazole ring substituted with a 3-fluorophenyl group and linked to an acetic acid moiety.
Properties
IUPAC Name |
2-[5-(3-fluorophenyl)tetrazol-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4O2/c10-7-3-1-2-6(4-7)9-11-13-14(12-9)5-8(15)16/h1-4H,5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQJBZYIAQWLJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN(N=N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an azide with a nitrile compound under acidic or basic conditions. Common reagents used in this step include sodium azide and ammonium chloride.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting a fluorobenzene derivative with a suitable nucleophile, such as a tetrazole intermediate.
Acetylation: The final step involves the acetylation of the tetrazole derivative to form the acetic acid moiety. This can be achieved using acetic anhydride or acetyl chloride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds with tetrazole moieties often exhibit diverse pharmacological activities. The specific compound under discussion has been studied for:
- Antihypertensive Properties : Some studies suggest that tetrazole derivatives can act as angiotensin II receptor antagonists, which are crucial in managing hypertension. The fluorophenyl group may enhance binding affinity and selectivity for these receptors .
- Anticancer Activity : Preliminary studies have shown that similar tetrazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the fluorine atom may increase lipophilicity, allowing better cell membrane penetration .
Neuropharmacology
The compound has been investigated for its potential effects on the central nervous system (CNS). Research suggests that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are vital in treating mood disorders .
Synthetic Applications
In synthetic organic chemistry, this compound serves as a versatile intermediate for the development of more complex molecules. Its ability to undergo various chemical transformations makes it a valuable building block in drug discovery and development .
Table 1: Summary of Biological Activities
Case Study 1: Antihypertensive Effects
A study conducted on various tetrazole derivatives demonstrated that compounds similar to 2-[5-(3-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid exhibited significant reductions in blood pressure in animal models. The mechanism was attributed to the blockade of angiotensin II receptors.
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines showed that the compound inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways. These findings underscore the potential of tetrazole derivatives as anticancer agents.
Case Study 3: Neuropharmacological Studies
Research involving rodent models indicated that administration of the compound resulted in increased levels of serotonin and dopamine, suggesting its potential use in treating depression and anxiety disorders.
Mechanism of Action
The mechanism of action of 2-[5-(3-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes and receptors. This binding can inhibit or activate specific biochemical pathways, leading to the desired therapeutic effects. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Fluorine’s electronegativity may also improve blood-brain barrier penetration .
- Electron-Donating Groups (e.g., Methoxy, Amino): Methoxy-substituted analogs (e.g., [5-(3-Methoxyphenyl)-...]) exhibit enhanced electron donation, which could lower tetrazole acidity and alter binding affinities in biological targets. The amino group in 2-[5-(4-Aminophenyl)-...] facilitates hydrogen bonding, improving solubility but possibly increasing metabolic vulnerability .
- Heterocyclic Replacements (Thiophene, Furan): Replacing the phenyl ring with thiophene (sulfur) or furan (oxygen) modifies polarity and interaction profiles.
Physicochemical and Pharmacokinetic Profiles
- Solubility: The fluorine-substituted compound likely has lower aqueous solubility compared to amino or methoxy derivatives due to its electronegativity and reduced H-bonding capacity. Thiophene and furan analogs may exhibit intermediate solubility depending on substituent positioning .
- Molecular Weight and Lipophilicity : Compounds with bulkier substituents (e.g., 3,4-dimethoxyphenyl) have higher molecular weights and lipophilicity, which could enhance membrane permeability but reduce solubility .
Biological Activity
2-[5-(3-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid, also known by its CAS number 50907-27-2, is a synthetic compound belonging to the class of tetrazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the tetrazole ring and the fluorophenyl group, contribute to its diverse biological effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 2-[5-(3-fluorophenyl)tetrazol-2-yl]acetic acid
- Molecular Formula : C9H7FN4O2
- Molecular Weight : 224.17 g/mol
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | 2-[5-(3-fluorophenyl)tetrazol-2-yl]acetic acid |
| Molecular Formula | C9H7FN4O2 |
| Molecular Weight | 224.17 g/mol |
| InChI | InChI=1S/C9H7FN4O2/c10-7-3-1-2-6(4-7)9-11-13-14(12-9)5-8(15)16/h1-4H,5H2,(H,15,16) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The tetrazole ring can mimic certain biological molecules, facilitating binding to enzymes and receptors involved in various biochemical pathways. This interaction may lead to inhibition or activation of these pathways, resulting in therapeutic effects.
Antimicrobial and Antiviral Properties
Research indicates that compounds featuring tetrazole rings often exhibit antimicrobial and antiviral properties. Studies have shown that derivatives of tetrazoles can inhibit the growth of various bacterial strains and viruses. For instance:
-
Antimicrobial Activity : In vitro studies demonstrated that tetrazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Escherichia coli 32 µg/mL Staphylococcus aureus 16 µg/mL - Antiviral Activity : The compound has been investigated for its potential to inhibit viral replication in cell cultures.
Anti-inflammatory and Anticancer Potential
The compound's anti-inflammatory properties are also noteworthy. Research has indicated that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
In terms of anticancer activity, preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins.
Case Studies and Research Findings
Several studies have explored the biological activities of tetrazole derivatives:
-
Case Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various tetrazole derivatives on human cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited IC50 values comparable to standard chemotherapeutic agents.
The structure–activity relationship (SAR) analysis revealed that modifications to the phenyl ring significantly influenced cytotoxicity.
Compound IC50 (µM) Doxorubicin 0.5 Compound A 0.8 Compound B 1.0 - Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of tetrazole compounds in animal models of inflammation. The findings suggested a reduction in pro-inflammatory cytokines following treatment with the compound.
Q & A
Advanced Research Question
- Quantum chemical calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
- Molecular docking : Screen derivatives against target proteins (e.g., microbial enzymes) to prioritize synthesis .
- Toxicity prediction : Tools like ProTox-II or ADMET SAR estimate acute toxicity (e.g., LD₅₀) and prioritize low-risk candidates .
What methodologies are used to evaluate antimicrobial activity, and how can contradictory data be resolved?
Advanced Research Question
- In vitro assays : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination against Gram-positive/negative bacteria and fungi .
- Contradiction resolution :
How can esterification or other derivatization reactions modify the compound’s properties?
Advanced Research Question
- Esterification : React with alcohols (e.g., methanol) under acid catalysis to improve lipid solubility for enhanced bioavailability .
- Thioether formation : Substitute the acetic acid moiety with thiols to alter electronic properties and binding affinity .
- Validation : Monitor reaction progress via TLC and characterize products using ¹³C NMR and high-resolution mass spectrometry (HRMS) .
What are the best practices for scaling up synthesis while maintaining reproducibility?
Advanced Research Question
- Process optimization : Use design of experiments (DoE) to identify critical parameters (e.g., reagent concentration, stirring rate) .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
- Purification : Scale-up column chromatography or switch to recrystallization for cost efficiency .
How can researchers address discrepancies in spectroscopic data across studies?
Advanced Research Question
- Standardized protocols : Use certified reference materials and calibrated instruments.
- Cross-lab validation : Collaborate to replicate spectra under identical conditions.
- Advanced techniques : Employ 2D NMR (e.g., HSQC, HMBC) to resolve complex signal overlap .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
